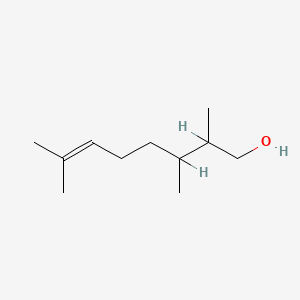

2,3,7-Trimethyloct-6-en-1-ol

Description

Significance of Aliphatic Isoprenoid Alcohols in Natural Product Chemistry and Synthetic Applications

Aliphatic isoprenoid alcohols are fundamental building blocks in the chemistry of natural products. gerli.compnas.org These compounds, constructed from isoprene (B109036) units, are widespread in nature and play crucial roles in the function of living cells. gerli.compnas.orgnih.gov Their applications are diverse, ranging from their use as biofuels and bio-based chemicals to their role as components in fragrances and pheromones. gerli.compsu.edu The structural framework of these alcohols, often featuring branched chains and unsaturation, provides a rich scaffold for the synthesis of complex molecules. psu.edu The development of synthetic pathways, such as the isoprenoid alcohol (IPA) pathway, highlights the ongoing efforts to harness these molecules for the production of a wide array of valuable isoprenoid compounds. pnas.orgresearchgate.net

Overview of the Structural Complexity and Stereochemical Diversity of Substituted Octenols

Substituted octenols, a subgroup of aliphatic alcohols, exhibit significant structural complexity and stereochemical diversity. The presence of multiple substituents and double bonds along an eight-carbon chain gives rise to a multitude of constitutional isomers and stereoisomers. oup.comcdnsciencepub.com The spatial arrangement of these substituents and the geometry of the double bonds (cis or trans) profoundly influence the molecule's physical, chemical, and biological properties. nih.govresearchgate.net The study of these isomers, including their synthesis and characterization, is a key area of research in stereochemistry, providing insights into the subtle yet critical effects of molecular architecture. cdnsciencepub.comcdnsciencepub.com

Rationale for In-Depth Academic Investigation of 2,3,7-Trimethyloct-6-en-1-ol

The academic investigation of 2,3,7-trimethyloct-6-en-1-ol is driven by its identity as a structurally defined yet complex molecule within the broader class of substituted octenols. nih.gov Its specific arrangement of three methyl groups and a terminal double bond presents a unique case for studying the interplay of steric and electronic effects on reactivity and molecular properties. This compound serves as a valuable model for exploring stereoselective synthetic methods and for understanding the structure-property relationships in branched unsaturated alcohols. molaid.comcaltech.edu Furthermore, its potential applications, for instance as a fragrance ingredient, provide a practical impetus for detailed chemical analysis. googleapis.com The synthesis and characterization of its various isomers are essential for elucidating the specific contributions of each structural feature. google.com

Chemical Profile of 2,3,7-Trimethyloct-6-en-1-ol

| Identifier | Value |

| IUPAC Name | 2,3,7-trimethyloct-6-en-1-ol |

| CAS Number | 22418-69-5 molaid.com |

| Molecular Formula | C11H22O nih.gov |

| Molecular Weight | 170.29 g/mol |

| Synonyms | Homocitronellol, α-Methylcitronellol, 2,3,7-Trimethyl-6-octenol molaid.com |

Synthesis and Characterization

The synthesis of 2,3,7-trimethyloct-6-en-1-ol can be approached through various synthetic routes. One common method involves the reduction of the corresponding aldehyde, 2,3,7-trimethyloct-6-enal. cymitquimica.com Another approach is the reduction of 2,4,7-trimethylocta-2,6-dienal. vulcanchem.com The choice of synthetic pathway can influence the stereochemical outcome of the final product.

The characterization of 2,3,7-trimethyloct-6-en-1-ol and its isomers relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the connectivity and stereochemistry of the molecule. cdnsciencepub.combeilstein-journals.org Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Stereochemistry and Chiral Analysis

2,3,7-Trimethyloct-6-en-1-ol possesses multiple chiral centers, leading to the existence of several stereoisomers. The separation and analysis of these isomers are crucial for understanding their distinct properties. Chiral chromatography, particularly using chiral metal-organic frameworks (MOFs), has emerged as a powerful technique for the enantioselective separation of such compounds. researchgate.net The synthesis of specific stereoisomers often requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.orgmdpi.comnih.gov

Natural Occurrence and Biosynthesis

While specific information on the natural occurrence of 2,3,7-trimethyloct-6-en-1-ol is not extensively documented, related isoprenoid alcohols are widespread in nature. gerli.com For instance, the structurally similar compound 2,4,7-trimethyloct-6-en-1-ol has been identified as a fragrance ingredient. googleapis.comgoogleapis.comnih.govresearchgate.net Isoprenoid alcohols are biosynthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3,7-trimethyloct-6-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10-12H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBVYXMAXZAIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945084 |

Source

|

| Record name | 2,3,7-Trimethyloct-6-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22418-69-5 |

Source

|

| Record name | 2,3,7-Trimethyl-6-octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7-Trimethyloct-6-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022418695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-Trimethyloct-6-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7-trimethyloct-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,7 Trimethyloct 6 En 1 Ol

Stereoselective and Enantioselective Synthesis Strategies

The creation of the specific three-dimensional arrangement of atoms in 2,3,7-trimethyloct-6-en-1-ol is a significant challenge in its synthesis. Chemists employ various strategies to control the stereochemical outcome of reactions, ensuring that the desired isomer is produced selectively.

Chiral Auxiliary-Mediated Transformations for Controlled Stereochemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for asymmetric synthesis. sigmaaldrich.com

One notable example involves the use of (+)-pseudoephedrine as a chiral auxiliary. In a synthesis targeting a related octenol structure, the lithium enolate of an amide derived from (+)-pseudoephedrine is alkylated. rsc.org This alkylation step proceeds with high diastereoselectivity, effectively setting a key stereocenter. Subsequent reduction of the amide furnishes the desired alcohol. The high degree of stereocontrol is attributed to the rigid chelated transition state formed during the alkylation, where the lithium cation is coordinated by both the amide oxygen and the oxygen of the auxiliary. This conformation directs the incoming electrophile to a specific face of the enolate. To confirm the high diastereoselectivity of this process, a parallel synthesis can be performed using the enantiomeric (-)-pseudoephedrine (B34784) auxiliary, which yields the opposite diastereomer of the product. rsc.org

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| (+)-Pseudoephedrine | Alkylation of amides | Forms a rigid chelated transition state to direct alkylation. rsc.org |

| Oxazolidinones | Aldol (B89426) reactions, Alkylations | Provides high levels of stereocontrol in forming new carbon-carbon bonds. caltech.edu |

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. diva-portal.org This approach is widely used in the synthesis of complex molecules, including natural products. ru.nl Key carbon-carbon bond-forming reactions, such as allylic alkylation and aldehyde reduction, can be rendered asymmetric through the use of chiral catalysts.

For instance, copper complexes with chiral ligands, such as BOX (bis(oxazoline)) ligands, are effective catalysts for asymmetric allylic alkylation reactions. nih.gov These reactions involve the substitution of a leaving group at an allylic position with a nucleophile. The chiral catalyst environment dictates the face of the allyl system that the nucleophile attacks, leading to the preferential formation of one enantiomer. Similarly, the reduction of aldehydes to alcohols can be achieved with high enantioselectivity using chiral reducing agents or catalysts. For example, oxazaborolidine catalysts, can effectively reduce prochiral ketones and aldehydes to their corresponding chiral alcohols. ru.nl

Diastereoselective Approaches to Construct Branched Carbon Chains

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters, such as 2,3,7-trimethyloct-6-en-1-ol. rsc.org These reactions create a new stereocenter with a specific configuration relative to an existing one. ethz.ch

A common strategy involves the diastereoselective alkylation of a chiral enolate. rsc.org By carefully choosing the chiral auxiliary and reaction conditions, one can control the formation of contiguous stereocenters. For example, the alkylation of an enolate derived from a pseudoephedrine amide can be used to introduce the methyl groups at positions 2 and 3 with a high degree of relative stereocontrol. rsc.org The stereochemical outcome is often rationalized by invoking a Zimmerman-Traxler-like transition state model, where steric interactions are minimized. wikipedia.org Another powerful method is the diastereoselective aldol reaction, where a chiral enolate or a chiral aldehyde is used to control the stereochemistry of the newly formed alcohol and adjacent carbon center. caltech.edu

Total Synthesis Pathways

The total synthesis of 2,3,7-trimethyloct-6-en-1-ol can be approached through various strategic pathways, often categorized as either linear or convergent. These syntheses rely on a toolbox of key organic reactions to assemble the carbon skeleton and install the necessary functional groups.

Convergent and Linear Synthesis Design from Readily Available Precursors

In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together at a late stage. ethz.ch This approach is generally more efficient for complex molecules as it allows for the accumulation of significant quantities of the fragments before the final coupling steps. For the synthesis of 2,3,7-trimethyloct-6-en-1-ol, a convergent approach might involve the synthesis of two smaller, chiral building blocks that are then joined to form the eight-carbon chain.

Readily available precursors from the "chiral pool," such as citronellal, can serve as starting materials. For example, (S)-citronellal can be transformed in a few steps into an acetal, which then serves as a precursor for more complex structures. nih.gov

Strategic Application of Key Organic Reactions

The construction of the carbon framework and the introduction of the double bond in 2,3,7-trimethyloct-6-en-1-ol rely on the strategic application of several powerful organic reactions.

The Olefin Isomerization-Claisen Rearrangement is a valuable sequence for constructing carbon-carbon bonds with stereocontrol. nih.govpitt.edud-nb.info In this process, an iridium catalyst can be used to isomerize a readily available allylic ether into a reactive allyl vinyl ether. pitt.edu Subsequent heating then triggers a alfa-chemistry.comalfa-chemistry.com-sigmatropic Claisen rearrangement to form a new carbon-carbon bond and set a new stereocenter. nih.govpitt.edu This method has been used to generate 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent stereocontrol. pitt.edu

The Wittig Olefination and the Horner-Wadsworth-Emmons (HWE) Reaction are cornerstone methods for forming carbon-carbon double bonds. alfa-chemistry.comwikipedia.org The HWE reaction, in particular, is often favored for its ability to produce predominantly E-alkenes with high stereoselectivity. alfa-chemistry.comwikipedia.orgnrochemistry.comconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. alfa-chemistry.comwikipedia.org The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. alfa-chemistry.com The stereoselectivity of the HWE reaction can be influenced by the nature of the phosphonate and the reaction conditions. For instance, the use of diisopropyl phosphonates can enhance the (Z,E:E,E) stereoselectivity in certain cases. alfa-chemistry.com

Table 2: Key Reactions in the Synthesis of 2,3,7-Trimethyloct-6-en-1-ol

| Reaction | Description | Key Advantage |

|---|---|---|

| Olefin Isomerization-Claisen Rearrangement | Iridium-catalyzed isomerization followed by a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. nih.govpitt.edu | Creates C-C bonds with excellent stereocontrol. pitt.edu |

| Wittig Olefination | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. | A classic and versatile olefination method. |

Development of Novel Reagents and Catalytic Systems

The synthesis of structurally complex molecules such as 2,3,7-trimethyloct-6-en-1-ol, a valuable fragrance ingredient, has driven significant research into advanced synthetic methodologies. A key focus has been the development of highly selective and efficient catalytic systems that can control stereochemistry and functional group transformations. This section details investigations into transition-metal catalysts, specifically those based on Ruthenium(II), Rhodium(I), and Palladium, which have proven versatile in the manipulation of alcohols, aldehydes, and olefins.

Investigations into Ruthenium(II) and Rhodium(I) Catalyzed Transformations of Alcohols and Aldehydes

Ruthenium(II) and Rhodium(I) complexes are powerful catalysts for a variety of transformations involving alcohols and aldehydes, which are common precursors or intermediates in the synthesis of terpenols.

Rhodium(I) Catalysis: Rhodium-catalyzed hydroformylation is a prominent method for converting olefins into aldehydes, which can then be reduced to the desired alcohols. rsc.org This reaction is particularly relevant for the synthesis of fragrance compounds from natural and renewable terpene feedstocks. rsc.orgrsc.org For instance, the hydroformylation of acyclic terpenes like β-citronellene, a structural relative of the precursor to 2,3,7-trimethyloct-6-en-1-ol, has been extensively studied. rsc.org Research has shown that Rhodium complexes modified with phosphite (B83602) ligands are highly effective for the hydroformylation of various terpenes. asianpubs.org

A significant challenge in homogeneous catalysis is the separation of the expensive rhodium catalyst from the high-boiling point products, which can lead to catalyst decomposition and product degradation. rsc.org To address this, aqueous biphasic systems have been developed. Using a water-soluble phosphine (B1218219) ligand, the rhodium catalyst can be immobilized in the aqueous phase, while the non-polar organic products are easily separated in the organic phase. rsc.orgrsc.org This approach not only simplifies catalyst recycling but also aligns with the principles of green chemistry. rsc.org

Mechanistic studies, often supported by computational analysis, delve into the complexities of these reactions, such as the hydroformylation of conjugated dienes like isoprene (B109036). acs.org These studies aim to understand and control the formation of various isomers by examining intermediates like Rh(III) hydride complexes. acs.orgnih.gov

Ruthenium(II) Catalysis: Ruthenium(II) complexes have emerged as versatile catalysts for the C-C bond formation and transformation of alcohols. One notable application is the enantioselective coupling of primary alcohols with 1,3-enynes, catalyzed by a chiral ruthenium complex, to produce secondary homopropargyl alcohols. nih.gov This process operates via a transfer hydrogenation mechanism, where the alcohol is first oxidized in situ to an aldehyde, which then reacts with the enyne. nih.gov Such methods offer a practical alternative to using stoichiometric carbanion reagents. nih.gov

Furthermore, ruthenium catalysts are effective in the redox isomerization of propargylic and allylic alcohols. thegoodscentscompany.comresearchgate.net These reactions can be directed to form α,β-unsaturated carbonyl compounds or saturated ketones, depending on the reaction conditions and whether the hydrogen transfer is intermolecular or intramolecular. researchgate.net Cascade reactions catalyzed by ruthenium complexes, starting from propargyl alcohols, have also been developed to synthesize complex cyclic structures like pyrazoles and dihydropyranes. uni-halle.dearkat-usa.org

| Catalyst System | Transformation | Substrate Type | Key Findings & Conditions | Reference |

| Rhodium(I) | ||||

| Rh(CO)₂(acac) / Triphenyl phosphite | Hydroformylation | Terpenes (e.g., camphene) | Found to be a highly effective catalyst system for terpene hydroformylation. | asianpubs.org |

| Rhodium / Water-soluble phosphine | Aqueous Biphasic Hydroformylation | Acyclic Terpenes (e.g., linalool, β-citronellene) | Enables catalyst immobilization in water, simplifying product separation and catalyst recycling. Use of surfactants can increase reaction rates. | rsc.orgrsc.org |

| Rh(Xantphos)(benzoate) | Transfer Dehydroformylation | Aldehydes | Cleaves C-C bonds in aldehydes to generate olefins at mild temperatures (22-80 °C). | nih.gov |

| Ruthenium(II) | ||||

| (TFA)₂Ru(CO)(PPh₃)₂ / (R)-BINAP | Enantioselective C-C Coupling | Primary Alcohols, 1,3-Enynes | Forms chiral secondary homopropargyl alcohols via a transfer hydrogenation mechanism. | nih.gov |

| Triaminocyclopentadienyl Ru Complexes | Cascade Conversions | Propargyl Alcohols | Catalyzes cycloadditions with various nucleophiles, extending the substrate scope to terpenoid-derived alcohols. | uni-halle.de |

| RuCl₂(PPh₃)₃ | Redox Isomerization | Allyl Alcohols | Catalyzes intermolecular hydrogen transfer to form α,β-unsaturated carbonyl compounds. | researchgate.net |

| Ruthenium Catalyst | Cyclocarbonylation | Allenyl Alcohols | Proceeds under atmospheric CO pressure in 2,4,6-collidine to yield α,β-unsaturated lactones. | nih.gov |

Exploration of Palladium-Catalyzed Coupling Reactions in Olefin Formation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in constructing and modifying the olefinic moieties found in complex molecules.

Wacker-Type Oxidations: The palladium-catalyzed oxidation of alkenes, such as the Wacker-Tsuji reaction, is a classic method for converting terminal olefins into methyl ketones. researchgate.net However, modifications to this process can alter its selectivity. For example, research on cis-jasmone, a substrate with sterically hindered olefinic bonds, has shown that the choice of catalyst and solvent can direct the reaction towards either allylic oxidation products or ketones. researchgate.net A chloride-free Pd(OAc)₂/p-benzoquinone system in acetic acid selectively yields an allylic acetate, demonstrating precise control over the reaction outcome. researchgate.net

Olefin Isomerization and Homocoupling: Palladium(0) nanoparticles have been shown to effectively catalyze the long-range isomerization of olefins. acs.org This process can migrate a double bond over several carbon atoms to form a more stable, conjugated system under mild conditions. acs.org Another key transformation is the dehydrogenative coupling of aliphatic olefins to form dienes, which are valuable building blocks in the chemical industry. rsc.org Recent studies have identified 2-hydroxypyridine (B17775) as an effective ligand for Pd(II) in this transformation, enabling the reaction to proceed even under ambient oxygen pressure by preventing the reoxidation of Pd(0) from being the rate-limiting step. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental for creating C(sp²)-C(sp²) bonds. These reactions have been used to synthesize complex molecular architectures, including precursors for molecular machines, by coupling aryl or indenyl groups. mdpi.com The Sonogashira coupling, which joins aryl halides with terminal acetylenes, is another critical method for producing substituted alkynes, which are versatile intermediates in the synthesis of pharmaceuticals and natural products. beilstein-journals.org Research has focused on developing copper-free conditions for these reactions, using catalytic systems like Pd(OAc)₂ combined with phosphine ligands such as SPhos or XPhos, to improve the efficiency and environmental profile of the process. beilstein-journals.org

| Reaction Type | Catalyst System | Substrate(s) | Product Type | Key Findings | Reference |

| Wacker-Type Oxidation | Pd(OAc)₂ / p-benzoquinone | Internal Olefins (e.g., cis-jasmone) | Allylic Acetates | Chloride-free system in acetic acid provides high selectivity for allylic oxidation over ketone formation. | researchgate.net |

| Olefin Isomerization | Pd(0) nanoparticles (from PdCl₂) | 2-Alkenylbenzoic acids | Conjugated (E)-Alkenes | Catalyzes long-range isomerization under mild conditions; catalyst is recyclable. | acs.org |

| Dehydrogenative Homocoupling | Pd(OAc)₂ / 2-hydroxypyridine | Aliphatic Olefins | Dienes | The ligand allows for efficient reoxidation of Pd(0), making the initial C-H activation the rate-determining step. | rsc.org |

| Sonogashira Coupling (Copper-Free) | Pd(OAc)₂ / SPhos or XPhos | Aryl Bromides, Terminal Acetylenes | Aryl-Substituted Alkynes | Efficient coupling achieved without copper co-catalyst, using TBAF as the base. | beilstein-journals.org |

| Suzuki Coupling | (dppf)PdCl₂ | Aryl Bromides, 2-Indenylboronic acid | Aryl-Substituted Indenes | Effective for creating sterically hindered C-C bonds for complex molecular structures. | mdpi.com |

| Carbonylative Coupling | Solid-supported Palladium catalyst | Aryl Halides, Alcohols | Aryl Esters | Represents a major industrial process for producing value-added chemicals. | google.com |

Principles of Green Chemistry in Optimized Synthetic Procedures

A core tenet of green chemistry is waste prevention , often measured by metrics like the E-factor or Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product. acs.org Catalysis is central to achieving this goal. The use of catalytic reagents is inherently superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled and reused, generating far less waste. acs.org The rhodium, ruthenium, and palladium systems discussed previously are prime examples of this principle in action, as they enable complex transformations with high atom economy. nih.govnih.govrsc.org

Another key principle is the use of safer solvents and auxiliaries . acs.org Traditional organic synthesis often relies on volatile and hazardous organic solvents. The development of aqueous biphasic catalysis, for example in the rhodium-catalyzed hydroformylation of terpenes, exemplifies a greener approach. rsc.orgrsc.org By using water as a solvent, the process becomes safer and allows for the simple separation and recycling of the water-soluble catalyst, minimizing both solvent waste and the loss of the expensive precious metal catalyst. rsc.org

The principle of design for energy efficiency is also relevant. Catalytic reactions often proceed under milder conditions (lower temperatures and pressures) than their stoichiometric counterparts, thereby reducing energy consumption. nih.gov For instance, the development of a rhodium catalyst for dehydroformylation that operates at temperatures as low as 22 °C represents a significant advance in energy-efficient synthesis. nih.gov

Furthermore, the selection of renewable feedstocks is a critical aspect of green chemistry. Many fragrance compounds, including terpenols, can be synthesized from starting materials derived from natural and bio-renewable resources like essential oils. rsc.orgresearchgate.net For example, using readily available terpenes as starting materials for catalytic transformations provides a sustainable alternative to petrochemically derived precursors. rsc.org

Finally, avoiding chemical derivatization , such as the use of protecting groups, can streamline synthetic routes and reduce waste. acs.org The development of highly selective catalysts that can target a specific functional group within a complex molecule without affecting other sensitive groups is a key strategy. Ruthenium-catalyzed C-C couplings that proceed via in-situ oxidation of an alcohol to an aldehyde, which then reacts further, is an elegant example of a tandem process that avoids the separate steps of protection and deprotection. nih.gov

Elucidation of Stereochemistry and Comprehensive Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, respectively. The ¹H NMR spectrum reveals chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling) that indicate adjacent non-equivalent protons. The ¹³C NMR spectrum shows the number of distinct carbon environments.

For a molecule with the complexity of 2,3,7-trimethyloct-6-en-1-ol, two-dimensional (2D) NMR techniques are essential for definitive assignment. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum establish proton-proton connectivity, allowing for the mapping of molecular fragments. For instance, the correlation between the protons on C1 and the proton on C2 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. emerypharma.comcolumbia.eduresearchgate.net This is crucial for connecting the molecular fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons). For example, correlations from the methyl protons at C9 to carbons C2 and C3 would confirm their placement.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | ~3.5 (m, 2H) | ~68 | C2, C3 |

| 2 | ~1.8 (m, 1H) | ~40 | C1, C3, C4, C9 |

| 3 | ~1.5 (m, 1H) | ~38 | C2, C4, C5, C10 |

| 4 | ~1.4 (m, 2H) | ~35 | C2, C3, C5, C6 |

| 5 | ~2.0 (m, 2H) | ~26 | C3, C4, C6, C7 |

| 6 | ~5.1 (t, 1H) | ~125 | C5, C7, C8, C11 |

| 7 | - | ~131 | - |

| 8 | ~1.7 (s, 3H) | ~25 | C6, C7, C11 |

| 9 | ~0.9 (d, 3H) | ~16 | C2, C3 |

| 10 | ~0.9 (d, 3H) | ~18 | C2, C3, C4 |

| 11 | ~1.6 (s, 3H) | ~17 | C6, C7, C8 |

2,3,7-Trimethyloct-6-en-1-ol possesses two stereocenters at the C2 and C3 positions, meaning it can exist as a mixture of enantiomers and diastereomers. NMR spectroscopy, in conjunction with chiral auxiliary agents, can be used to determine the enantiomeric excess (ee) of a sample. Chiral shift reagents, typically lanthanide complexes such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are employed for this purpose. harvard.edu

The mechanism involves the formation of transient diastereomeric complexes between the chiral reagent and the enantiomers of the substrate. harvard.edunih.gov The hydroxyl group of 2,3,7-trimethyloct-6-en-1-ol acts as a Lewis base, coordinating to the Lewis acidic lanthanide center. Because the complexes formed with the (2R,3R/S) and (2S,3R/S) enantiomers are diastereomeric, they have different magnetic environments. This results in the separation of previously overlapping NMR signals into two distinct sets of peaks. tcichemicals.com The ratio of the integrals of these separated peaks is directly proportional to the ratio of the enantiomers in the sample, allowing for a quantitative determination of enantiomeric excess.

Mass Spectrometry Techniques for Precise Molecular Structure

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For 2,3,7-trimethyloct-6-en-1-ol, HRMS would be used to confirm its molecular formula as C₁₁H₂₂O. nih.gov The experimentally measured mass is compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O |

| Average Molecular Weight | 170.296 g/mol |

| Monoisotopic (Exact) Mass | 170.167065 g/mol nih.govepa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for separating and identifying volatile and semi-volatile compounds, including isomers. researchgate.netnsc.ru

Isomers of 2,3,7-trimethyloct-6-en-1-ol, such as its constitutional isomer 2,4,7-trimethyloct-6-en-1-ol or its diastereomers, can be separated based on their different boiling points and interactions with the GC column stationary phase. Each separated isomer will exhibit a characteristic retention time. Upon entering the mass spectrometer, the compounds are ionized (typically by electron ionization), and the resulting fragmentation pattern is recorded. While isomers often produce similar fragments, the relative abundances of these fragments can differ, providing a "fingerprint" that aids in their identification and differentiation. Key fragmentation pathways for this alcohol would include the loss of water (M-18), loss of methyl (M-15), and alpha-cleavages adjacent to the hydroxyl group or the double bond.

Vibrational and Electronic Spectroscopy for Conformational and Chiral Analysis

Vibrational spectroscopy, primarily infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,7-trimethyloct-6-en-1-ol would display characteristic absorption bands:

A broad O-H stretching band around 3200–3600 cm⁻¹.

C-H stretching bands for sp³ and sp² hybridized carbons between 2850–3100 cm⁻¹.

A C=C stretching vibration of medium intensity around 1665–1675 cm⁻¹.

A C-O stretching band in the 1050–1150 cm⁻¹ region.

Electronic spectroscopy (UV-Visible) is less informative for this compound, as the isolated carbon-carbon double bond is a weak chromophore that absorbs at wavelengths below the typical analytical range (<200 nm).

For detailed conformational and chiral analysis, more advanced techniques can be utilized. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical methods that measure the differential absorption of left and right circularly polarized light. These techniques are highly sensitive to the three-dimensional structure and absolute configuration of chiral molecules, providing an experimental method to distinguish between enantiomers and to study their conformational preferences in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of 2,3,7-Trimethyloct-6-en-1-ol is characterized by absorption bands corresponding to its primary alcohol and internal alkene functionalities. The hydroxyl (-OH) group of the primary alcohol exhibits a strong, broad absorption band due to hydrogen bonding. The carbon-carbon double bond (C=C) of the alkene group shows a weaker absorption, and the sp² and sp³ C-H bonds also present characteristic stretching and bending vibrations.

Table 1: Characteristic IR Absorption Bands for 2,3,7-Trimethyloct-6-en-1-ol

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (Broad) |

| Alkene (C=C) | C=C Stretch | 1665 - 1675 (Weak) |

| Alkane (C-H) | sp³ C-H Stretch | 2850 - 2960 |

| Alkene (C-H) | sp² C-H Stretch | 3010 - 3040 |

Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Assignment

Assigning the absolute configuration (R or S) to the chiral centers of 2,3,7-Trimethyloct-6-en-1-ol requires chiroptical techniques such as optical rotation and circular dichroism (CD).

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. The specific rotation [α] is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, and wavelength) and is used to determine enantiomeric purity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the stereochemical features of a molecule. While the alcohol and isolated alkene in 2,3,7-Trimethyloct-6-en-1-ol are not strong chromophores, derivatization can be used to introduce a suitable chromophore near the stereocenters, enabling the use of CD for absolute configuration assignment by comparing experimental data with theoretical calculations. semanticscholar.org

Chromatographic Methods for Resolution of Isomers

The separation of the stereoisomers of 2,3,7-Trimethyloct-6-en-1-ol is essential for studying their individual properties. Chiral chromatography is the primary method used for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Chiral Gas Chromatography (GC) for Enantiomeric Separation and Quantification

Chiral gas chromatography (GC) is a powerful tool for the analytical separation and quantification of volatile enantiomers like those of 2,3,7-Trimethyloct-6-en-1-ol. chromatographyonline.com The technique utilizes a capillary column containing a chiral stationary phase (CSP). Derivatized cyclodextrins are among the most common and versatile CSPs for this purpose. gcms.czresearchgate.net

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. hplc.sk Differences in the stability of these complexes lead to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that must be optimized to achieve baseline resolution of all four stereoisomers. researchgate.nethplc.sk

Table 2: Typical Chiral GC Setup for Enantiomeric Separation

| Component | Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) | Provides high resolution for complex mixtures. |

| Stationary Phase | Derivatized Cyclodextrin (e.g., permethylated beta-cyclodextrin) | Creates a chiral environment for enantioseparation. chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector | Split/Splitless | Introduces a small, precise volume of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Oven Program | Temperature gradient (e.g., 60°C to 180°C) | Optimizes separation by controlling analyte volatility. |

Preparative and Analytical High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another essential technique for both the analytical determination of enantiomeric purity and the preparative isolation of individual stereoisomers of 2,3,7-Trimethyloct-6-en-1-ol. sigmaaldrich.com

For this purpose, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. windows.net The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase.

Analytical Chiral HPLC: Uses columns with smaller particle sizes (e.g., 3-5 µm) to achieve high-resolution separation for the accurate quantification of the enantiomeric ratio.

Preparative Chiral HPLC: Employs larger columns and particle sizes to isolate milligram to gram quantities of each pure stereoisomer. These isolated isomers can then be used for further spectroscopic analysis (like NMR, optical rotation), and biological activity studies.

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is a critical factor that is optimized to achieve the desired retention and selectivity. sigmaaldrich.com

Mechanistic Investigations of Chemical Transformations Involving 2,3,7 Trimethyloct 6 En 1 Ol

Reaction Kinetics and Pathway Elucidation for Derivatization

Esterification Mechanisms and Optimization

The esterification of 2,3,7-Trimethyloct-6-en-1-ol presents unique mechanistic considerations due to the steric hindrance around the primary alcohol group, which is influenced by the adjacent methyl group at the C2 position. The kinetics of esterification for sterically hindered alcohols are often slower compared to their unhindered counterparts, necessitating optimized reaction conditions or more reactive acylating agents.

Standard Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be inefficient for hindered alcohols due to an unfavorable equilibrium and slow reaction rates. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Steric hindrance impedes this nucleophilic attack, thus slowing the formation of the tetrahedral intermediate.

To overcome these kinetic barriers, various strategies have been developed. One common approach is the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine. The mechanism in these cases avoids the need for acid catalysis and proceeds through a more reactive acylpyridinium intermediate.

Another effective method involves the use of coupling agents that activate the carboxylic acid. For instance, the use of 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) forms a highly reactive benzotriazole (B28993) ester intermediate. This intermediate readily reacts with sterically hindered alcohols to form the desired ester product. researchgate.net The optimization of these reactions typically involves adjusting the solvent, temperature, and stoichiometry of the reagents to maximize the yield and minimize side reactions.

Table 1: Strategies for Esterification of Sterically Hindered Alcohols

| Method | Acylating Agent / Catalyst | Mechanism Highlights | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid / Strong Acid (e.g., H₂SO₄) | Reversible acid-catalyzed nucleophilic acyl substitution. | Simple reagents, cost-effective. |

| Acyl Chloride Method | Acid Chloride / Base (e.g., Pyridine) | Formation of a highly reactive acylpyridinium ion. | High reactivity, often high yields. |

| Steglich Esterification | Carboxylic Acid / DCC & DMAP | In-situ formation of a reactive O-acylisourea intermediate. | Mild conditions, high yields. |

Selective Oxidation and Reduction Pathways of Alcohol and Alkene Moieties

The bifunctional nature of 2,3,7-Trimethyloct-6-en-1-ol, possessing both a primary alcohol and a trisubstituted alkene, allows for the investigation of selective chemical transformations. The choice of reagents and reaction conditions determines whether the alcohol or the alkene moiety is transformed.

Selective Oxidation: The primary alcohol group can be selectively oxidized to the corresponding aldehyde, 2,3,7-trimethyloct-6-en-1-al, or further to the carboxylic acid, 2,3,7-trimethyloct-6-en-1-oic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol to a carboxylic acid.

Conversely, the alkene moiety can be selectively oxidized. Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of an epoxide. Dihydroxylation to form a diol can be accomplished using osmium tetroxide (OsO₄) or a cold, dilute solution of KMnO₄. Oxidative cleavage of the double bond, yielding a ketone and an aldehyde, can be performed using ozonolysis (O₃) followed by a reductive or oxidative workup.

Selective Reduction: Selective reduction of the alkene moiety without affecting the primary alcohol can be achieved through catalytic hydrogenation. epa.gov Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will readily reduce the carbon-carbon double bond to yield 2,3,7-trimethyloctan-1-ol. The alcohol group is generally unreactive under these conditions. It is not possible to selectively reduce the primary alcohol in the presence of the alkene using common reducing agents.

Table 2: Selective Transformations of 2,3,7-Trimethyloct-6-en-1-ol

| Transformation | Reagent(s) | Moiety Targeted | Product |

|---|---|---|---|

| Oxidation to Aldehyde | PCC or DMP | Alcohol | 2,3,7-Trimethyloct-6-en-1-al |

| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | Alcohol | 2,3,7-Trimethyloct-6-en-1-oic acid |

| Epoxidation | m-CPBA | Alkene | 6,7-Epoxy-2,3,7-trimethyloctan-1-ol |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Alkene | 2,3,7-Trimethyloctane-1,6,7-triol |

Exploration of Rearrangement Reactions and Skeletal Isomerizations

Olefin Isomerization-Claisen Rearrangement in Polyene Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. While 2,3,7-Trimethyloct-6-en-1-ol cannot directly undergo this rearrangement, it can be converted into a suitable precursor. For example, reaction with a vinyl ether under acid catalysis would form an allyl vinyl ether derivative.

A more sophisticated approach involves an olefin isomerization-Claisen rearrangement (ICR) sequence. In this strategy, a bis-allylic ether, which could be synthesized from 2,3,7-Trimethyloct-6-en-1-ol, is treated with an iridium(I) catalyst. This catalyst facilitates the isomerization of one of the allyl groups into a vinyl ether, creating the necessary allyl vinyl ether in situ. Subsequent heating then triggers the nih.govnih.gov-sigmatropic rearrangement to afford a γ,δ-unsaturated aldehyde with high diastereoselectivity. This tandem reaction provides a stereoselective route to complex acyclic structures.

Acid- or Base-Catalyzed Double Bond Migrations

The position of the double bond in 2,3,7-Trimethyloct-6-en-1-ol can be altered through acid- or base-catalyzed isomerization. The stability of the resulting alkene is the primary driving force for these migrations.

Under acidic conditions, protonation of the double bond can lead to the formation of a tertiary carbocation at C6 or a secondary carbocation at C7. A subsequent deprotonation step can regenerate the double bond in a different position. Migration is generally favored towards the formation of the most substituted, and therefore most thermodynamically stable, alkene. For instance, the trisubstituted C6=C7 double bond could potentially isomerize to a more stable tetrasubstituted position if a suitable proton is available for abstraction from an adjacent carbon.

Base-catalyzed double bond migration typically proceeds via the formation of an allylic carbanion. A strong base can abstract a proton from a carbon atom adjacent to the double bond (C5 or C8). The resulting delocalized carbanion can then be protonated at a different position, leading to a shift in the double bond's location. In terpene-like structures, such migrations can be used to synthesize isomers that are not easily accessible directly. researchgate.net

Palladium complexes have also been shown to catalyze the migration of double bonds in unsaturated hydrocarbons, often with high efficiency. rsc.org This method proceeds through the formation of π-allyl palladium intermediates and can facilitate migration over several carbon atoms. rsc.org

Fundamental Studies of Catalytic Reaction Mechanisms

The chemical transformations of 2,3,7-Trimethyloct-6-en-1-ol are frequently reliant on catalysis, and fundamental studies of these reaction mechanisms are crucial for optimizing reaction conditions and developing new synthetic methodologies.

In catalytic esterification , the role of the acid catalyst is to activate the carboxylic acid towards nucleophilic attack. Kinetic studies often reveal the reaction order with respect to the alcohol, acid, and catalyst, providing insight into the rate-determining step. For hindered alcohols, the mechanism may shift, and the efficiency of different Lewis and Brønsted acids can be compared to understand the interplay of steric and electronic effects.

For catalytic hydrogenation , the mechanism involves the heterogenous catalyst surface (e.g., Pd/C). The alkene adsorbs onto the surface, and hydrogen atoms are added stepwise to the double bond. The stereochemistry of the product is often determined by the facial selectivity of the alkene's adsorption onto the catalyst surface.

In olefin isomerization reactions , transition metal catalysts, such as those based on iridium or palladium, play a central role. rsc.org The mechanism for iridium-catalyzed isomerization often involves oxidative addition of an allylic C-H bond to the metal center, followed by migratory insertion and reductive elimination to release the isomerized alkene. Understanding the ligand effects on the metal center is key to controlling the selectivity of these isomerizations. Similarly, palladium-catalyzed migrations proceed through π-allyl intermediates, and the regioselectivity of the subsequent hydride elimination determines the position of the new double bond. rsc.org

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, including data tables, that focuses solely on the chemical transformations of 2,3,7-Trimethyloct-6-en-1-ol as outlined. The strict adherence to the provided outline and the exclusion of information not directly related to this specific compound cannot be met with the currently available scientific literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods are crucial for characterizing the stable forms of a molecule and predicting its spectroscopic signatures.

Due to its acyclic nature and multiple single bonds, 2,3,7-trimethyloct-6-en-1-ol is a highly flexible molecule. This flexibility means it can exist in numerous spatial arrangements, or conformations, each with a different potential energy. Identifying the most stable, low-energy conformations is critical, as these are the forms the molecule is most likely to adopt.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to perform a thorough conformational analysis. acs.orgresearchgate.net The process typically involves:

Initial Conformer Generation: Using molecular mechanics force fields to rapidly generate a wide range of possible conformations.

Geometry Optimization: Optimizing the geometry of these initial structures using more accurate quantum mechanical methods, like DFT (e.g., with the B3LYP functional) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), to find local energy minima on the potential energy surface. researchgate.net

Energy Calculation: Calculating the relative energies of the optimized conformers to identify the most stable structures. For flexible molecules, it is important to consider an ensemble of low-energy conformers rather than just a single global minimum. acs.org

This analysis results in an energy landscape that maps the relative stabilities of different conformations and the energy barriers between them. For 2,3,7-trimethyloct-6-en-1-ol, key rotational degrees of freedom would include the bonds of the octenol backbone, particularly around the stereocenters at C2 and C3, and the orientation of the hydroxymethyl group.

Table 1: Hypothetical Relative Energies of 2,3,7-Trimethyloct-6-en-1-ol Conformers

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) | Boltzmann Population (%) at 298 K |

| Conf-1 | Extended backbone, anti-periplanar C1-C2-C3-C4 | 0.00 | 45.1 |

| Conf-2 | Gauche interaction between C1-OH and C3-methyl | 0.55 | 20.3 |

| Conf-3 | Folded structure, potential intramolecular H-bond | 0.80 | 13.5 |

| Conf-4 | Rotation around C4-C5 bond | 1.20 | 6.1 |

| Conf-5 | Alternative extended backbone conformation | 1.50 | 3.7 |

Note: This table is illustrative and represents typical data obtained from a conformational analysis. Actual values would require specific calculations.

Once the low-energy conformations of a molecule are identified, quantum chemistry can be used to predict its spectroscopic properties. This is a valuable tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C chemical shifts. nih.govrsc.org The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. comporgchem.com Since observed NMR spectra are an average over all conformations present in a sample, predicted shifts are often Boltzmann-averaged over the low-energy conformer ensemble to achieve better agreement with experimental values. comporgchem.com This computational approach is particularly useful for assigning the relative configuration of complex molecules like terpenes and terpenoids. nih.gov

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis not only predicts the positions of absorption bands in an IR spectrum but also characterizes the nature of the molecular motions (e.g., stretching, bending) associated with each frequency. These calculations are crucial for identifying characteristic functional groups. For 2,3,7-trimethyloct-6-en-1-ol, key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the alkane backbone and methyl groups, and the C=C stretch of the alkene moiety.

Table 2: Hypothetical Predicted Spectroscopic Data for 2,3,7-Trimethyloct-6-en-1-ol (Conformer Conf-1)

| Parameter | Predicted Value (Illustrative) | Experimental Correlation |

| ¹³C NMR Shift (C1) | 65.2 ppm | -CH₂OH carbon |

| ¹H NMR Shift (H on C1) | 3.65 ppm | Protons on carbon bearing hydroxyl |

| ¹H NMR Shift (H on C6) | 5.10 ppm | Vinylic proton |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ (scaled) | Broad peak typical of alcohols |

| IR Frequency (C=C stretch) | 1670 cm⁻¹ (scaled) | Alkene double bond stretch |

| IR Frequency (C-O stretch) | 1055 cm⁻¹ (scaled) | Alcohol C-O bond stretch |

Note: This table is for illustrative purposes. Predicted values are highly dependent on the level of theory and basis set used.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction pathways, providing insights into reaction feasibility, rates, and outcomes.

For any chemical reaction involving 2,3,7-trimethyloct-6-en-1-ol, such as its synthesis, oxidation, or esterification, computational methods can map out the entire potential energy surface connecting reactants to products. This involves:

Locating the structures of all reactants, intermediates, and products.

Identifying the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.

For example, the oxidation of the primary alcohol group in 2,3,7-trimethyloct-6-en-1-ol to an aldehyde could be modeled. masterorganicchemistry.com Quantum chemical calculations could compare different mechanistic pathways, such as a concerted E2-like mechanism or a stepwise process, to determine the most favorable route. nih.govlibretexts.org

The electronic structure of a molecule governs its reactivity. By analyzing properties derived from the molecular wavefunction, predictions can be made about where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. For 2,3,7-trimethyloct-6-en-1-ol, the HOMO is likely localized on the C=C double bond and the oxygen atom, suggesting these are the primary sites for reaction with electrophiles.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. In 2,3,7-trimethyloct-6-en-1-ol, the oxygen atom of the hydroxyl group would be a site of high negative electrostatic potential.

Calculated Atomic Charges: Quantifying the partial charge on each atom can also help predict sites of reactivity.

These analyses can predict the selectivity of reactions. For instance, in an electrophilic addition to the double bond, these methods could predict which of the two carbons (C6 or C7) is more likely to be attacked, thus determining the regioselectivity of the reaction.

Predictive Modeling of Environmental Behavior and Biotransformation Kinetics

Computational models are increasingly used to predict the environmental fate of chemicals, helping to assess their persistence, bioaccumulation, and potential for transformation. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach. ecetoc.orgecetoc.org

QSAR models are statistical models that correlate calculated molecular descriptors with observed environmental properties. For 2,3,7-trimethyloct-6-en-1-ol, quantum chemical calculations can provide the necessary descriptors, such as:

Log P (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

Molecular Volume and Surface Area: Related to how the molecule interacts with its environment.

Dipole Moment and Polarizability: Descriptors of the molecule's electronic properties.

These descriptors can be fed into established QSAR models to estimate endpoints like biodegradability, soil sorption coefficient, and fish bioconcentration factor. nih.govcadaster.eu

Furthermore, the biotransformation of 2,3,7-trimethyloct-6-en-1-ol can be modeled more directly. The metabolism of xenobiotics is often initiated by enzymes like cytochrome P450. mdpi.com Computational docking simulations can predict how the molecule binds to the active site of such an enzyme. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations can then model the reaction itself, for example, the abstraction of a hydrogen atom, to predict the primary metabolites and the kinetics of the transformation process. mdpi.com

Table 3: Hypothetical Predicted Environmental Properties of 2,3,7-Trimethyloct-6-en-1-ol using QSAR Models

| Property | Predicted Value (Illustrative) | Implication |

| Log P (Octanol-Water Partition Coeff.) | 3.9 | Moderate potential for bioaccumulation |

| Water Solubility | 50 mg/L | Low solubility |

| Biodegradation Probability | Moderate to High | Likely to be degraded by microorganisms |

| Soil Adsorption Coefficient (Koc) | 850 L/kg | Moderate adsorption to soil organic matter |

Note: This data is illustrative and derived from the concept of QSAR modeling. Actual predictions would require specific, validated models.

Computational Estimation of Partitioning Coefficients (e.g., Log KOW) and their Influence on Environmental Distribution

The octanol-water partitioning coefficient (KOW), typically expressed as its logarithm (Log KOW), is a critical parameter for predicting the environmental distribution of a chemical. A high Log KOW value suggests a compound is lipophilic (fat-soluble) and likely to bioaccumulate in organisms and partition to soil and sediment. Conversely, a low Log KOW indicates hydrophilicity (water-solubility) and a tendency to remain in the aqueous phase.

| Property | Predicted Value | Implication for Environmental Distribution |

|---|---|---|

| Log KOW (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 (Estimated Range) | Indicates a tendency to adsorb to soil and sediment and potential for bioaccumulation. |

| Water Solubility | Low to Moderate | Suggests limited mobility in aqueous systems. |

| Vapor Pressure | Low | Indicates it is not likely to be found in high concentrations in the atmosphere. |

In Silico Prediction of Metabolite Formation and Biotransformation Pathways

In silico tools play a crucial role in predicting the metabolic fate of xenobiotics like 2,3,7-Trimethyloct-6-en-1-ol. These computational systems use databases of known metabolic reactions and algorithms to forecast potential metabolites and entire biotransformation pathways. This predictive capability is vital for understanding the persistence, potential toxicity, and clearance of a compound in biological systems.

For 2,3,7-Trimethyloct-6-en-1-ol, several metabolic transformations can be predicted based on its chemical structure. The primary alcohol group is a likely site for oxidation, a common Phase I metabolic reaction. This could lead to the formation of the corresponding aldehyde and subsequently a carboxylic acid. Another potential site of metabolism is the double bond in the carbon chain, which could undergo epoxidation or hydration. The methyl groups could also be subject to hydroxylation. Following these initial Phase I transformations, the resulting metabolites could undergo Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to increase their water solubility and facilitate excretion.

A variety of software tools are available for predicting metabolism, including rule-based systems that apply known biotransformation rules and machine learning models trained on extensive metabolic data. These tools can provide a ranked list of likely metabolites and map out potential metabolic pathways.

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite |

|---|---|---|

| 2,3,7-Trimethyloct-6-en-1-ol | Alcohol Oxidation | 2,3,7-Trimethyloct-6-en-1-al |

| 2,3,7-Trimethyloct-6-en-1-ol | Aldehyde Oxidation (following initial alcohol oxidation) | 2,3,7-Trimethyloct-6-enoic acid |

| 2,3,7-Trimethyloct-6-en-1-ol | Alkene Epoxidation | 6,7-Epoxy-2,3,7-trimethyloctan-1-ol |

| 2,3,7-Trimethyloct-6-en-1-ol | Methyl Group Hydroxylation | (Hydroxymethyl)-2,3,7-trimethyloct-6-en-1-ol |

| Compound Name |

|---|

| 2,3,7-Trimethyloct-6-en-1-ol |

| 2,3,7-Trimethyloct-6-en-1-al |

| 2,3,7-Trimethyloct-6-enoic acid |

| 6,7-Epoxy-2,3,7-trimethyloctan-1-ol |

| (Hydroxymethyl)-2,3,7-trimethyloct-6-en-1-ol |

Advanced Analytical Methodologies for Detection and Quantification

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, are indispensable for resolving the components of complex volatile samples. The coupling of a separation technique with a detection technique, particularly mass spectrometry, provides both qualitative and quantitative information.

Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool for the analysis of intricate samples like essential oils and petroleum products, where hundreds or even thousands of constituents may be present. mdpi.comconcawe.eu Unlike traditional one-dimensional GC, GCxGC utilizes two columns with different stationary phases connected by a modulator. mdpi.com This setup allows for a significant increase in separation power and peak capacity. nih.gov

In the context of analyzing terpenoids, GCxGC can effectively separate isomeric and structurally similar compounds that would co-elute in a single-column system. nih.govwiley.com For instance, a nonpolar column in the first dimension separates compounds based on boiling point, while a polar column in the second dimension provides separation based on polarity. nih.gov This orthogonal separation mechanism distributes peaks across a two-dimensional plane, revealing compounds that might be masked by the matrix in a one-dimensional chromatogram. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides high-resolution mass spectra for confident peak identification, even for trace-level analytes. nih.gov Studies on complex samples like blue honeysuckle berries and cannabis have demonstrated the superior capability of GCxGC-TOFMS to identify a wide range of terpenes and terpenoids. nih.govnih.gov

Table 1: Comparison of GC-MS and GCxGC-MS for Terpenoid Analysis

| Feature | Conventional GC-MS | Comprehensive GCxGC-MS |

|---|---|---|

| Separation | Single column separation | Two-dimensional orthogonal separation nih.gov |

| Peak Capacity | Lower, prone to co-elution | Significantly higher, enhanced resolution nih.gov |

| Sensitivity | Good | Enhanced due to cryogenic focusing in the modulator |

| Identification | Based on retention time and mass spectrum | Based on 2D retention times and high-resolution mass spectrum nih.gov |

| Application | Routine analysis of less complex mixtures | Analysis of highly complex volatile and semi-volatile mixtures mdpi.com |

While GC-based methods are ideal for volatile compounds like 2,3,7-Trimethyloct-6-en-1-ol, liquid chromatography-mass spectrometry (LC-MS) is better suited for the analysis of its less volatile or thermally unstable derivatives, such as glycosides or larger sesquiterpenoids. alwsci.comnih.gov LC-MS, particularly when using techniques like electrospray ionization (ESI), can analyze polar and high-molecular-weight compounds without the need for derivatization. nih.gov

The development of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has enabled the rapid and sensitive quantification of sesquiterpene lactones and other terpenoid derivatives in various plant extracts. nih.gov This technique provides excellent linearity and recovery for quantitative analysis. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, facilitating the identification of unknown terpenoid derivatives in complex biological matrices. nih.govnih.gov This methodology is crucial for metabolomics studies and the characterization of biosynthetic pathways of isoprenoids. nih.govnih.gov

Sample Preparation and Enrichment Strategies for Trace Analysis

Effective sample preparation is a critical step for the successful analysis of trace-level compounds in diverse and complex matrices. The primary goals are to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique widely used for extracting volatile and semi-volatile organic compounds. alwsci.comnih.gov In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. nih.gov Analytes partition onto the fiber and are subsequently desorbed into the injector of a gas chromatograph. superchroma.com.tw Headspace-SPME (HS-SPME) is particularly advantageous for analyzing volatile terpenoids in solid or liquid samples, as it minimizes matrix interference and provides a clean extract. spectroscopyonline.comresearchgate.net

HS-SPME coupled with GC-MS has been successfully applied to identify dozens of terpenes in various matrices, offering a nondestructive method that requires no organic solvents. spectroscopyonline.comgreyhoundchrom.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov

Headspace sampling, in general, is a suitable technique for delivering volatile organic compounds into a GC system. gcms.cz It avoids complex extraction procedures by directly analyzing the vapor phase above the sample. alwsci.com For enhanced sensitivity, headspace trap systems can be used to collect and concentrate a larger volume of the volatile material before injection, increasing the amount of analyte reaching the GC column by up to 100-fold. gcms.cz

Table 2: Overview of SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar, high molecular weight analytes nih.gov |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Polar analytes, amines, nitrosamines superchroma.com.tw |

For comprehensive extraction from complex solid or semi-solid matrices, more exhaustive techniques are often required.

Solvent Extraction: This conventional method uses organic solvents like hexane (B92381) or ethanol (B145695) to extract terpenes from plant material. iipseries.orgnih.gov Techniques can range from simple maceration to more efficient methods like accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to reduce extraction time and solvent consumption. iipseries.orgfrontiersin.org

Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO2), is an advanced technique that offers selective extraction with minimal solvent residue. iipseries.org By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to target specific classes of compounds.

Distillation Techniques: Steam distillation is a classic method for extracting volatile terpenes, resulting in an essential oil. iipseries.org It is particularly useful for separating volatile components from non-volatile plant matter.

Following initial extraction, clean-up procedures are often necessary to remove interfering compounds. These can include liquid-liquid extraction or chromatographic techniques like column chromatography to isolate and purify specific terpene fractions before instrumental analysis. iipseries.orgnih.gov

Development of Robust Analytical Protocols for Research Applications

Developing a robust analytical protocol for the quantification of 2,3,7-Trimethyloct-6-en-1-ol requires careful consideration and optimization of each step, from sample collection to final data analysis. A robust method is one that is reliable, reproducible, and accurate under a variety of conditions.

A typical robust protocol for volatile terpenoids involves:

Optimized Sample Preparation: Utilizing HS-SPME with a carefully selected fiber and optimized extraction time and temperature to ensure consistent and efficient analyte enrichment. spectroscopyonline.com

High-Resolution Separation: Employing GCxGC for complex matrices to achieve baseline separation of the target analyte from isomers and matrix components, which is crucial for accurate quantification. nih.gov

Sensitive and Specific Detection: Using mass spectrometry, particularly TOFMS or a triple quadrupole (QqQ) system in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, to provide high sensitivity and specificity. acs.org

Method Validation: A comprehensive validation process is essential. This includes determining the linear range, limit of detection (LOD), limit of quantification (LOQ), accuracy (through recovery studies), and precision (repeatability and intermediate precision). frontiersin.orgacs.org For instance, validated methods for terpenes have demonstrated excellent repeatability with relative standard deviations (RSD) below 5%. acs.org

By combining advanced, solvent-free sample preparation like SPME with powerful separation techniques such as GCxGC and sensitive mass spectrometric detection, highly robust and reliable analytical protocols can be developed for the trace-level analysis of 2,3,7-Trimethyloct-6-en-1-ol in a wide array of research applications.

Structure Activity Relationship Studies Mechanistic and Fundamental

Influence of Stereochemistry on Molecular Recognition and Interactions

The presence of chiral centers at the C2 and C3 positions of 2,3,7-Trimethyloct-6-en-1-ol means that it can exist as multiple stereoisomers. This stereoisomerism is a critical factor in its potential biological activity, as biological systems, such as enzyme active sites and receptors, are themselves chiral and often exhibit a high degree of stereospecificity.

Currently, there is a lack of specific research investigating the chiral discrimination of 2,3,7-Trimethyloct-6-en-1-ol enantiomers and diastereomers by biological substrates. However, it is a well-established principle that different stereoisomers of a compound can elicit varied biological responses. For instance, in the realm of odor perception, the enantiomers of a chiral molecule are often perceived as having distinct smells, highlighting the ability of olfactory receptors to differentiate between stereoisomers. It is therefore highly probable that the different stereoisomers of 2,3,7-Trimethyloct-6-en-1-ol would exhibit differential binding affinities and activities with specific biological targets.

Hypothetical Interaction Data:

| Stereoisomer of 2,3,7-Trimethyloct-6-en-1-ol | Hypothetical Biological Target | Predicted Binding Affinity (Kd) | Predicted Biological Response |

| (2R, 3R) | Olfactory Receptor OR-A | Low | Faint floral scent |

| (2S, 3S) | Olfactory Receptor OR-A | High | Intense rose-like scent |

| (2R, 3S) | Enzyme X | Moderate | Weak inhibition |

| (2S, 3R) | Enzyme X | Negligible | No inhibition |

This table is for illustrative purposes only, as no experimental data is currently available.